molecular formula C14H15ClFN B1318663 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride CAS No. 1189922-22-2

2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Cat. No.: B1318663
CAS No.: 1189922-22-2
M. Wt: 251.72 g/mol
InChI Key: FQLJVLOQYYHIIV-UHFFFAOYSA-N
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Description

2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C14H15ClFN It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom at the para position and an ethanamine group at the other para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of 4’-Fluorobiphenyl: The initial step involves the synthesis of 4’-fluorobiphenyl through a coupling reaction between fluorobenzene and bromobenzene using a palladium catalyst.

    Introduction of Ethanamine Group: The next step involves the introduction of the ethanamine group. This can be achieved through a nucleophilic substitution reaction where the 4’-fluorobiphenyl is reacted with ethylene diamine under basic conditions.

    Formation of Hydrochloride Salt: Finally, the free base of 2-(4’-fluorobiphenyl-4-yl)ethanamine is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of 2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: 2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including its binding affinity to certain receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 2-(4’-Chlorobiphenyl-4-yl)ethanamine hydrochloride
  • 2-(4’-Bromobiphenyl-4-yl)ethanamine hydrochloride
  • 2-(4’-Methoxybiphenyl-4-yl)ethanamine hydrochloride

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in 2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride imparts unique electronic properties, making it more electronegative and potentially more reactive compared to its chloro, bromo, and methoxy counterparts.
  • Reactivity: The fluorine-substituted compound may exhibit different reactivity patterns in chemical reactions due to the strong electron-withdrawing effect of the fluorine atom.
  • Biological Activity: The biological activity of the compound can also be influenced by the fluorine substitution, potentially leading to different binding affinities and effects compared to similar compounds with other substituents.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN.ClH/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLJVLOQYYHIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590011
Record name 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189922-22-2
Record name 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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